2-pyridin-3-ylcyclohexan-1-one
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Overview
Description
2-pyridin-3-ylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a pyridine ring at the 3-position. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine, making it a valuable intermediate in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-ylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pyridine-3-carboxaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, halogens, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
2-pyridin-3-ylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-pyridin-3-ylcyclohexan-1-one depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor or activator, interacting with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
2-pyridin-3-ylcyclohexan-1-one can be compared with other similar compounds, such as:
2-(Pyrid-2-yl)cyclohexanone: Similar structure but with the pyridine ring at the 2-position, which may result in different reactivity and properties.
2-(Pyrid-4-yl)cyclohexanone: Pyridine ring at the 4-position, leading to variations in chemical behavior and applications.
Cyclohexanone derivatives: Compounds with different substituents on the cyclohexanone ring, which can influence their chemical and biological activities.
The unique combination of the pyridine and cyclohexanone moieties in this compound makes it a versatile compound with distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-pyridin-3-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10H,1-2,5-6H2 |
InChI Key |
TZWLYMJGRGFVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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